2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H13BrN4 and its molecular weight is 281.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Tautomerization
Research conducted by Vetokhina et al. (2012) on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including compounds similar to 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, demonstrated that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These findings highlight the potential of these compounds in photochemical applications, where control over proton transfer processes is crucial (Vetokhina et al., 2012).
Synthesis of New Chemical Structures
Hu et al. (2018) explored the synthesis of new 4-amino-1H-pyrazolo[3,4-b]pyridines catalyzed by SnCl4, demonstrating the versatility of pyrazolopyridine derivatives in creating novel chemical entities. This research provides insights into the methodologies for synthesizing compounds with potential applications in various chemical and pharmaceutical fields (Hu et al., 2018).
Catalysis and Polymerization
A study by Obuah et al. (2014) on the catalytic activity of nickel(II) complexes with pyrazolylamine ligands, including derivatives similar to our compound of interest, revealed their ability to catalyze the oligomerization and polymerization of ethylene. These reactions were found to be dependent on the co-catalyst and solvent, indicating the potential utility of these compounds in industrial polymer production (Obuah et al., 2014).
Antibacterial Activity
Reddy and Prasad (2021) synthesized a series of derivatives and evaluated their antibacterial activity, highlighting the potential of pyrazolopyridine compounds in developing new antibacterial agents. This study emphasizes the significance of structural modifications in enhancing biological activities (Reddy & Prasad, 2021).
Domino Reactions for Synthesis
Gunasekaran et al. (2014) reported on the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions. The use of l-proline as a green catalyst for these reactions signifies the compound's role in facilitating environmentally friendly chemical syntheses (Gunasekaran et al., 2014).
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCKSORNYBLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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